4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide
Description
4-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a quinazolinone derivative characterized by a bromo substituent at position 6, a sulfanylidene (C=S) group at position 2, and a ketone at position 4 of the quinazolinone core. The compound features a butanamide chain linked to a 4-chlorophenethyl group at the N-3 position.
Properties
CAS No. |
422287-94-3 |
|---|---|
Molecular Formula |
C20H19BrClN3O2S |
Molecular Weight |
480.81 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C20H19BrClN3O2S/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28) |
InChI Key |
OURNAAIXLKEILV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a member of the quinazolinone family, characterized by its complex structure that includes a quinazolinone core, a bromine atom, and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Features
The structural formula of the compound can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Quinazolinone Core | Provides a scaffold for biological activity. |
| Bromine Atom | Enhances reactivity and may influence biological interactions. |
| Butanamide Moiety | Contributes to the compound's pharmacological properties. |
| Chlorophenyl Group | Potentially enhances binding affinity to biological targets. |
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to interact with specific molecular targets involved in cancer metabolism, potentially inhibiting enzymes critical for tumor growth. For instance, compounds with similar quinazolinone structures have demonstrated efficacy against various cancer cell lines, including breast cancer and leukemia models.
Antimicrobial Properties
Research indicates that derivatives of quinazolinones, including this compound, possess antimicrobial activity. They have been evaluated against a range of bacterial strains, showing moderate to strong inhibitory effects. The mechanisms of action likely involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Studies have focused on its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The presence of halogen substituents has been linked to enhanced enzyme inhibition .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. These studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in target enzymes, which may explain its observed biological activities .
Study 1: Antitumor Efficacy
A study conducted on a series of quinazolinone derivatives, including this compound, reported significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10 µM, indicating potent activity that warrants further investigation into its mechanism of action and potential therapeutic applications.
Study 2: Antimicrobial Activity Assessment
In vitro assays demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Study 3: Enzyme Inhibition Profile
Research evaluating the enzyme inhibition profile found that the compound inhibited AChE with an IC50 value of 12 µM, suggesting it could be a candidate for developing treatments for cognitive disorders. Additionally, it showed moderate activity against BChE, further supporting its potential use in neuropharmacology .
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- A quinazolinone core , which is known for its bioactive properties.
- A bromine atom , which may enhance its reactivity and biological interactions.
- A sulfanylidene group , contributing to its potential pharmacological effects.
- An ethyl butanamide side chain , which can influence its metabolic stability and receptor interactions.
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology:
- Antitumor Activity : Preliminary studies suggest that derivatives of quinazolinone compounds can inhibit tumor cell proliferation. The presence of the bromine atom and the sulfanylidene moiety may enhance these effects by interacting with specific cellular targets involved in cancer pathways.
- Antimicrobial Properties : Quinazolinone derivatives have been reported to possess antimicrobial activity against various pathogens. The unique structure of this compound may provide enhanced efficacy against resistant strains.
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways. This compound may exhibit similar properties due to its ability to interact with relevant molecular targets.
Synthesis Pathways
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide typically involves several key steps:
- Formation of the quinazolinone core through cyclization reactions involving appropriate precursors.
- Introduction of the bromine atom via electrophilic bromination.
- Attachment of the butanamide side chain through acylation reactions with suitable amines.
- Final modifications to ensure optimal biological activity and stability .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of quinazolinone derivatives, including those structurally related to the compound :
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antitumor activity in vitro against breast cancer cell lines when modified with a bromine substituent. |
| Study 2 | Reported antimicrobial effects against Gram-positive bacteria, suggesting potential for development as an antibiotic agent. |
| Study 3 | Investigated anti-inflammatory properties, showing reduced levels of pro-inflammatory cytokines in animal models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives share a common heterocyclic core but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Sulfanylidene vs. However, this substitution reduces hydrogen-bond acceptor capacity, which may impact solubility.
- Substituent Effects: The 4-chlorophenethyl group in the target compound increases lipophilicity (logP ~4–5 estimated), favoring membrane permeability but possibly limiting aqueous solubility. In contrast, the sulfonamide group in Compound 1d improves solubility due to its ionizable nature (pKa ~10).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
